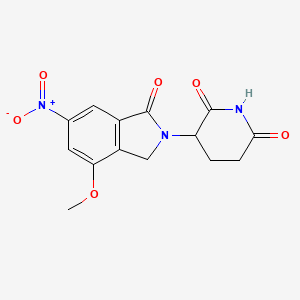
3-(4-Methoxy-6-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Description
3-(4-Methoxy-6-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a complex organic compound known for its significant role as an intermediate in the synthesis of various pharmaceuticals. This compound is characterized by its unique structure, which includes a piperidine-2,6-dione core linked to a methoxy-nitro substituted isoindoline moiety. It is often used in the preparation of lenalidomide, a drug used to treat multiple myeloma and other conditions.
Properties
Molecular Formula |
C14H13N3O6 |
|---|---|
Molecular Weight |
319.27 g/mol |
IUPAC Name |
3-(7-methoxy-5-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H13N3O6/c1-23-11-5-7(17(21)22)4-8-9(11)6-16(14(8)20)10-2-3-12(18)15-13(10)19/h4-5,10H,2-3,6H2,1H3,(H,15,18,19) |
InChI Key |
XRVYZTIODJZAEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1CN(C2=O)C3CCC(=O)NC3=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-6-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3-aminopiperidine-2,6-dione hydrochloride and dimethyl sulfoxide (DMSO).
Reaction Conditions: Triethylamine is added to the reaction mixture under nitrogen atmosphere. Methyl 2-(bromomethyl)-3-nitrobenzoate is then introduced, and the mixture is heated to 50-55°C.
Purification: The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-6-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis to yield different intermediates.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used.
Hydrolysis: Acidic or basic conditions are employed, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted isoindoline derivatives and piperidine-2,6-dione intermediates, which are valuable in pharmaceutical synthesis .
Scientific Research Applications
3-(4-Methoxy-6-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as an intermediate in the production of lenalidomide, a drug used to treat multiple myeloma and other cancers.
Industry: The compound is utilized in the development of new pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 3-(4-methoxy-6-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. In the case of lenalidomide, the compound acts as a ligand for the ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors IKZF1 and IKZF3. This results in the modulation of immune responses and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A direct analog used in cancer treatment.
Thalidomide: Another analog with similar structural features but different pharmacological effects.
Pomalidomide: A related compound with enhanced efficacy in certain cancers.
Uniqueness
3-(4-Methoxy-6-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of lenalidomide highlights its importance in medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


